molecular formula C11H10ClNO2 B1295566 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione CAS No. 42251-84-3

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1295566
CAS RN: 42251-84-3
M. Wt: 223.65 g/mol
InChI Key: FPOGOQMFQWNJNV-UHFFFAOYSA-N
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Description

“2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione” is a chemical compound that likely contains an isoindole group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of methoxysilane coupling agents .

Scientific Research Applications

Synthesis of Derivatives

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione and its derivatives have been a focal point in chemical synthesis research. For example, Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene. This process involved epoxidation and subsequent reaction with nucleophiles, yielding amino and triazole derivatives, as well as hydroxyl analogs (Tan et al., 2016).

Anticancer Activity

A significant area of research involving isoindole-1,3(2H)-dione derivatives is their potential in cancer treatment. Tan et al. (2020) investigated the anticancer activities of these compounds, finding variations depending on the substituents attached. They found that certain isoindole-1,3(2H)-dione compounds containing tert-butyldiphenylsilyl ether and azido groups showed higher anticancer activity against HeLa, C6, and A549 cancer cell lines compared to traditional agents like 5-fluorouracil (Tan et al., 2020).

Crystallographic Analysis

Crystallographic studies are also essential for understanding the structural aspects of these compounds. Tariq et al. (2010) described the crystal structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting the planarity and orientation of the molecular groups and their intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Tariq et al., 2010).

Xanthine Oxidase Inhibitor Properties

Isoindole-1,3(2H)-dione derivatives have been evaluated for their potential as xanthine oxidase inhibitors. Gunduğdu et al. (2020) synthesized derivatives and investigated their inhibition of xanthine oxidase, finding that certain derivatives showed significant inhibitory activity. This research provides insights into the therapeutic potential of these compounds in conditions where xanthine oxidase is a factor (Gunduğdu et al., 2020).

Optical Properties

The optical properties of isoindole-1,3(2H)-dione compounds have also been a subject of study. For instance, Tan et al. (2018) explored these properties, including absorbance, transmittance, and refractive index, which are critical for potential applications in materials science and photonics (Tan et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, (3-Chloropropyl)trimethoxysilane, a compound that also contains a chloropropyl group, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s combustible, can cause skin and eye irritation, and is suspected of causing cancer .

properties

IUPAC Name

2-(3-chloropropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGOQMFQWNJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288633
Record name 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione

CAS RN

42251-84-3
Record name 42251-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 50 mol of isopropanol containing N,O-dimethylhydroxylamine hydrochloride (3.97 g, 40.0 mmol) was added dropwise 5.56 ml of triethylamine. After 5 minutes, there was added 2.68 g (10.0 mmol) of N-(3-bromopropyl)phthalimide and the mixture was refluxed for 33 hours. This was cooled to room temperature, then poured into 200 ml of saturated aqueous solution of sodium bicarbonate and extracted with chloroform. The organic layer was separated and was washed with water and dried over magnesium sulfate. Chloroform was distilled off and the residue was purified by column chromatography on silica gel. Development with 30% hexane-chloroform resulted in elution of 1.03 g of N-(3-chloropropyl)phthalimide and further development with chloroform resulted in 1.21 g (yield: 53%) of white crystals of N-[3-(N-methoxy-N-methylamino)propyl]-phthalimide.
Quantity
50 mol
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.56 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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